4-[(4-bromophenoxy)methyl]-1,3-thiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(4-bromophenoxy)methyl]-1,3-thiazole can be synthesized through the reaction of 4-bromobenzyl bromide with thiosemicarbazide. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenoxy)methyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives with different functional groups.
Scientific Research Applications
4-[(4-bromophenoxy)methyl]-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-bromophenoxy)methyl]-1,3-thiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and bromophenyl group . These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-bromophenoxy)methyl]-1,3-thiazole is unique due to the presence of both a bromophenyl group and a thiazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
354812-21-8 |
---|---|
Molecular Formula |
C10H8BrNOS |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNOS/c11-8-1-3-10(4-2-8)13-5-9-6-14-7-12-9/h1-4,6-7H,5H2 |
InChI Key |
CAYASBDAZDMLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CSC=N2)Br |
Purity |
95 |
Origin of Product |
United States |
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